5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride
Overview
Description
5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride: is a heterocyclic compound that features a piperidine ring fused to a thienopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug synthesis.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, one compound exhibited strong antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Piperidine derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of piperidine or its derivatives in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the thienopyridine core, potentially leading to the formation of tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions include N-oxides, reduced thienopyridine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride is used as a precursor in the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research has shown that compounds with similar structures may exhibit activities such as anti-inflammatory, analgesic, and antipsychotic effects.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and application in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted analogs share structural similarities and are widely used in medicinal chemistry.
Thienopyridine Derivatives: These compounds, including clopidogrel and prasugrel, are known for their antiplatelet activity and are used in cardiovascular medicine.
Uniqueness
5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride is unique due to its fused ring structure, which combines the properties of both piperidine and thienopyridine moieties. This dual functionality enhances its versatility and potential in various applications, distinguishing it from other compounds with similar individual components.
Properties
IUPAC Name |
5-piperidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-5-13-6-2-11(1)14-7-3-12-10(9-14)4-8-15-12;;/h4,8,11,13H,1-3,5-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOXHKURSVNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C(C2)C=CS3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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